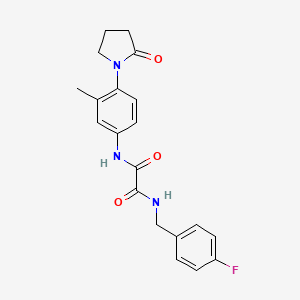
3-(1,2,2-Trifluorocyclopropyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,2-Trifluorocyclopropyl)benzoic acid is an organic compound characterized by the presence of a trifluorocyclopropyl group attached to a benzoic acid moiety
作用機序
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which can affect multiple pathways .
Result of Action
The interactions and reactions of benzylic compounds can lead to various cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2-Trifluorocyclopropyl)benzoic acid typically involves the introduction of the trifluorocyclopropyl group onto a benzoic acid derivative. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a trifluoromethylating agent under specific reaction conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and the conditions may include the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize phase-transfer catalysts and mixed solvents to promote the reaction and facilitate the separation of the product. The use of crown ethers as phase-transfer catalysts and dimethyl sulfoxide/toluene as solvents has been reported to improve the reaction rate and yield .
化学反応の分析
Types of Reactions
3-(1,2,2-Trifluorocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluorocyclopropyl group to other functional groups, such as cyclopropyl or alkyl groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce cyclopropylbenzoic acid derivatives .
科学的研究の応用
3-(1,2,2-Trifluorocyclopropyl)benzoic acid has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and biological activity.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Contains a trifluoromethyl group and a phenoxy moiety, used in herbicide synthesis.
Uniqueness
3-(1,2,2-Trifluorocyclopropyl)benzoic acid is unique due to the presence of the trifluorocyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-(1,2,2-trifluorocyclopropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-9(5-10(9,12)13)7-3-1-2-6(4-7)8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRAGXCVOBCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B3000856.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)


![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)
![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)
![bicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B3000870.png)


![Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)

